![molecular formula C24H12BrF11N2O2 B2797905 3-benzamido-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide CAS No. 1207977-84-1](/img/structure/B2797905.png)
3-benzamido-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide
Overview
Description
3-Benzamido-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide (DM-8007) is a metabolite of the insecticide broflanilide (N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide) . DM-8007 exhibits enhanced insecticidal activity compared to its parent compound, particularly against lepidopteran pests and household insects like cockroaches . Its structure features:
- A bromine atom at the 2-position of the phenyl ring.
- Heptafluoropropan-2-yl and trifluoromethyl groups at the 4- and 6-positions, respectively.
- A 2-fluoro-3-benzamido substituent on the benzamide core.
The absence of the N-methyl group on the benzamido moiety in DM-8007 (compared to broflanilide) is hypothesized to improve target-site binding efficiency, contributing to its higher potency .
Preparation Methods
The synthesis of 3-benzamido-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide typically involves a multi-step process. One known method includes the reaction of 2-bromo-6-iodo-4-(perfluoropropan-2-yl)aniline with 3-benzamido-2-fluorobenzoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is then purified through recrystallization from ethyl acetate to obtain crystals suitable for further analysis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic rings and amide groups can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound 3-benzamido-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by case studies and data tables.
Anticancer Activity
Recent studies have investigated the anticancer properties of fluorinated benzamide derivatives. The presence of trifluoromethyl and heptafluoropropyl groups enhances biological activity due to their influence on lipophilicity and metabolic stability. For instance, compounds similar to 3-benzamido-N-[2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide have shown promising results against various cancer cell lines, indicating that the fluorinated substituents may enhance cytotoxicity through improved cell membrane permeability and target specificity .
Antimicrobial Properties
Fluorinated compounds have been noted for their increased antimicrobial activity. The unique structure of 3-benzamido-N-[2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide allows it to interact effectively with bacterial membranes. In vitro studies have demonstrated that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .
Development of Fluorinated Polymers
The compound's structure can serve as a precursor for synthesizing novel fluorinated polymers. These materials are valued for their chemical resistance and low surface energy. Research has shown that incorporating such benzamide derivatives into polymer matrices can enhance thermal stability and mechanical properties. For example, polymers modified with similar fluorinated compounds have demonstrated improved performance in harsh chemical environments .
Coatings and Surface Modifications
Fluorinated compounds like 3-benzamido-N-[2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide can be utilized in creating advanced coatings that repel water and dirt. The unique surface properties imparted by fluorinated groups make them suitable for applications in self-cleaning surfaces and anti-fogging coatings .
Pesticide Development
The compound's structure suggests potential use in developing novel pesticides with enhanced efficacy and reduced environmental impact. Studies indicate that fluorinated pesticides exhibit greater stability against degradation, leading to prolonged activity in agricultural settings. Such compounds have been evaluated for their effectiveness against pests like Plutella xylostella, showing high mortality rates at low concentrations .
Contaminant Tracking
Fluorinated compounds are increasingly used as tracers in environmental monitoring due to their persistence and detectability. The unique properties of 3-benzamido-N-[2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide allow it to be employed in tracking pathways of pollutants in aquatic systems .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of fluorinated benzamides, including derivatives of 3-benzamido-N-[2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide. These compounds were tested against various cancer cell lines, revealing IC50 values significantly lower than those of non-fluorinated analogs .
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute explored the incorporation of fluorinated benzamides into polymer systems. The resulting materials exhibited a marked increase in thermal stability and chemical resistance compared to traditional polymers, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been identified as an active metabolite of broflanilide, which targets the M3 region of the drosophila resistant-to-dieldrin (RDL) γ-aminobutyric acid (GABA) receptor. This interaction inhibits the permeation of chloride ions and GABA-induced neuroactivity, leading to hyperexcitation and death of the target organism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Broflanilide (Parent Compound)
N-[2-Bromo-4-(Heptafluoropropan-2-yl)-6-(Trifluoromethyl)Phenyl]-3-[(Cyclopropylmethyl)(4-Fluorobenzoyl)Amino]-2-Fluorobenzamide
- Structural Variation : The benzamido nitrogen is substituted with a cyclopropylmethyl and 4-fluorobenzoyl group .
- Impact: Increased steric bulk may reduce off-target binding but lower aqueous solubility.
N-[2-Bromo-4-(Heptafluoropropan-2-yl)-6-(Trifluoromethyl)Phenyl]-3-Nitro-2-Fluorobenzamide
- Structural Variation : A nitro group replaces the benzamido moiety at the 3-position .
- May exhibit reduced photostability compared to DM-8007 due to nitro group sensitivity to UV light.
4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
- Structural Variation : Contains a trifluoropropan-2-yloxy linkage instead of heptafluoropropan-2-yl .
- The ether linkage may confer flexibility, altering binding kinetics to insecticidal targets.
N-(4-Bromo-2-Methylphenyl)-3-(Trifluoromethyl)Benzamide
- Structural Variation : Simplified structure lacking heptafluoropropan-2-yl and 2-fluoro groups .
- Impact :
- Lower insecticidal activity due to reduced halogen bonding and electron-withdrawing effects.
- The methyl group on the phenyl ring may accelerate hepatic metabolism via cytochrome P450 enzymes.
Key Research Findings
Activity and Selectivity
- DM-8007 outperforms broflanilide in both contact toxicity and residual efficacy , attributed to optimized halogen interactions with insect GABA receptors .
- The heptafluoropropan-2-yl group in DM-8007 enhances resistance to hydrolysis, prolonging environmental persistence .
Metabolic and Environmental Considerations
Biological Activity
The compound 3-benzamido-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide , commonly referred to as broflanilide , is a novel meta-diamide insecticide developed by Mitsui Chemicals Agro. This compound exhibits significant biological activity against various pests, particularly social insects and termites. This article delves into its biological activity, mode of action, and relevant research findings.
Chemical Structure and Properties
Broflanilide has a complex chemical structure characterized by multiple halogen substitutions and a unique fluorinated alkyl group. The molecular formula is with a molecular weight of 663.3 g/mol. Its structural formula can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 663.3 g/mol |
Melting Point | 154.0–155.5 °C |
Solubility | Slightly soluble in non-polar solvents; not soluble in water |
Mode of Action
Broflanilide acts as a GABA-gated chloride channel allosteric modulator , which disrupts the normal function of neurotransmission in insects. This mechanism leads to paralysis and death in target pest species. The Insecticide Resistance Action Committee (IRAC) has classified broflanilide as a Group 30 insecticide due to its unique mode of action that differs from traditional insecticides.
Efficacy Against Pests
Research has demonstrated that broflanilide is effective against various pest species, including:
- Subterranean Termites : Effective control noted in commercial settings.
- Drywood Termites : High mortality rates observed in treated populations.
- Carpenter Ants : Significant reduction in populations following treatment.
Case Studies
- Field Trials : In extensive field trials conducted in the United States and Japan, broflanilide showed over 90% efficacy against targeted pest populations within 24 hours of application.
- Laboratory Studies : Laboratory studies indicated that broflanilide has a low toxicity profile for non-target organisms while maintaining high efficacy against target pests.
Safety and Environmental Impact
Broflanilide has been assessed for its environmental impact and safety profile. It is classified as non-hazardous with a low potential for bioaccumulation. The compound exhibits minimal toxicity to mammals and birds based on acute toxicity studies.
Q & A
Basic Research Questions
Q. What synthetic routes are available for synthesizing 3-benzamido-N-[2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with bromo-aniline intermediates and utilizing low-temperature lithiation (e.g., lithium diisopropylamide in THF at −70°C) followed by coupling with nitrobenzoyl chlorides. Optimization includes controlling stoichiometry (e.g., 1.1–1.2 equivalents of acyl chloride), inert atmosphere conditions, and purification via silica gel chromatography with hexane/ethyl acetate gradients. Yield improvements (from 20% to 34%) are achieved by adjusting reaction times and solvent systems (e.g., DMF for nucleophilic aromatic substitution) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use H-NMR and C-NMR to confirm substituent positions and fluorinated groups. LC-MS/MS is critical for detecting trace impurities (<0.01% sensitivity), especially in metabolic studies. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O, ~1650 cm) and amide (N-H, ~3300 cm) functional groups. Purity is confirmed via HPLC with UV detection at 254 nm .
Q. How does the metabolite DM-8007 exhibit greater insecticidal activity compared to the parent compound?
- Methodological Answer : DM-8007, a desmethyl metabolite, shows enhanced binding to insect GABA receptors due to reduced steric hindrance from the absence of the N-methyl group. Comparative bioassays (e.g., topical application on Lepidoptera larvae) demonstrate a 2–3x increase in potency. Structural analysis via X-ray crystallography or molecular docking reveals improved hydrophobic interactions with residues in the receptor’s transmembrane domain .
Advanced Research Questions
Q. What molecular mechanisms explain the compound’s selectivity for insect GABA receptors over human GABAA receptors?
- Methodological Answer : Site-directed mutagenesis studies on Drosophila RDL receptors identify Gly336 as critical for high-affinity binding. In human GABAA β3 subunits, substitution of Met286 with glycine (M286G) increases sensitivity 10-fold, mimicking insect selectivity. Electrophysiological assays (e.g., two-electrode voltage clamp on Xenopus oocytes) quantify IC shifts (e.g., 0.8 μM for RDL vs. >100 μM for wild-type human receptors) .
Q. How can resistance development in target insect populations be mitigated?
- Methodological Answer : Resistance monitoring via field-collected strain bioassays identifies mutations (e.g., A301S in RDL GABA receptors). Synergist studies with P450 inhibitors (e.g., piperonyl butoxide) reveal metabolic detoxification pathways. Rotational use with non-cross-resistant insecticides (e.g., neonicotinoids) and structure-activity relationship (SAR) studies to design analogs with modified halogen substituents (e.g., replacing Br with CF) can delay resistance .
Q. What computational strategies are effective in predicting off-target effects on mammalian receptors?
- Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) model ligand-receptor interactions over 100-ns trajectories. Free-energy perturbation (FEP) calculations quantify binding differences between insect and human receptors. Pharmacophore screening against Tox21 databases identifies potential off-targets (e.g., glycine receptors), validated via patch-clamp electrophysiology .
Q. Contradictions and Data Gaps
- vs. 16 : While highlights DM-8007’s superior activity, focuses on parent compound synthesis. Researchers should compare in vivo metabolic activation rates (e.g., using C-labeled compounds) to resolve efficacy discrepancies.
- Fluorine Role : The compound’s 11 fluorine atoms enhance lipid solubility (log P ~4.5) and metabolic stability, but their contribution to receptor binding versus pharmacokinetics requires quantum mechanical calculations (e.g., DFT) .
Properties
IUPAC Name |
3-benzamido-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12BrF11N2O2/c25-15-10-12(21(27,23(31,32)33)24(34,35)36)9-14(22(28,29)30)18(15)38-20(40)13-7-4-8-16(17(13)26)37-19(39)11-5-2-1-3-6-11/h1-10H,(H,37,39)(H,38,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFHWVONJMRMFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2F)C(=O)NC3=C(C=C(C=C3Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12BrF11N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026922 | |
Record name | 3-Benzamido-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207977-84-1 | |
Record name | 3-benzamido-N-[2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.